molecular formula C6H6ClIN2O B8250747 4-Chloro-5-iodo-2-methoxypyridin-3-amine

4-Chloro-5-iodo-2-methoxypyridin-3-amine

Cat. No.: B8250747
M. Wt: 284.48 g/mol
InChI Key: ZADXVQIOERSNOR-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H6ClIN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Chloro-5-iodo-2-methoxypyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions are generally mild and can tolerate various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-methoxypyridin-3-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boronic Acids: Commonly used in coupling reactions to form new carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-5-iodo-2-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine, iodine, and methoxy groups allows it to participate in various chemical reactions and pathways. These interactions can lead to the formation of new compounds or the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-chloro-5-iodo-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2O/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADXVQIOERSNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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